molecular formula C8H10FN3S B3291278 3-Amino-1-[(4-fluorophenyl)methyl]thiourea CAS No. 871548-21-9

3-Amino-1-[(4-fluorophenyl)methyl]thiourea

Cat. No.: B3291278
CAS No.: 871548-21-9
M. Wt: 199.25 g/mol
InChI Key: MJSVKHSJGSNMFQ-UHFFFAOYSA-N
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Description

3-Amino-1-[(4-fluorophenyl)methyl]thiourea is an organic compound with the molecular formula C8H10FN3S. It is a thiourea derivative, characterized by the presence of an amino group, a fluorophenyl group, and a thiourea moiety.

Scientific Research Applications

3-Amino-1-[(4-fluorophenyl)methyl]thiourea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antibacterial and antioxidant agent.

    Medicine: Research is ongoing into its potential use as a therapeutic agent due to its biological activities.

    Industry: It is used in the development of new materials with specific properties

Safety and Hazards

The safety information available indicates that 3-Amino-1-[(4-fluorophenyl)methyl]thiourea is potentially dangerous. The hazard statement H301 is associated with this compound, indicating that it is toxic if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[(4-fluorophenyl)methyl]thiourea typically involves the reaction of 4-fluorobenzylamine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[(4-fluorophenyl)methyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, and substituted thioureas, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Amino-1-[(4-fluorophenyl)methyl]thiourea involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes, leading to its antibacterial and antioxidant effects. The compound’s structure allows it to bind to specific sites on enzymes, thereby modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-[(4-chlorophenyl)methyl]thiourea
  • 3-Amino-1-[(4-bromophenyl)methyl]thiourea
  • 3-Amino-1-[(4-methylphenyl)methyl]thiourea

Uniqueness

3-Amino-1-[(4-fluorophenyl)methyl]thiourea is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

1-amino-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3S/c9-7-3-1-6(2-4-7)5-11-8(13)12-10/h1-4H,5,10H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSVKHSJGSNMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001230777
Record name N-[(4-Fluorophenyl)methyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871548-21-9
Record name N-[(4-Fluorophenyl)methyl]hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871548-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Fluorophenyl)methyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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